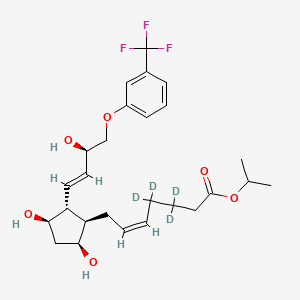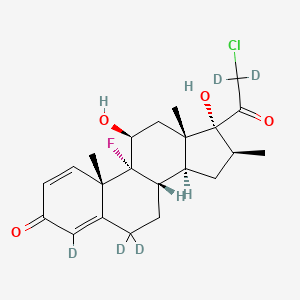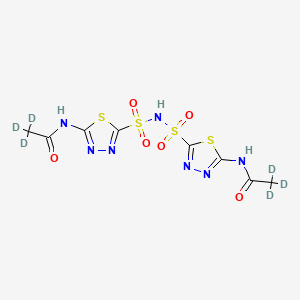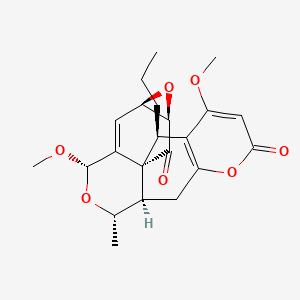![molecular formula C21H34NNa2O4P B12414709 disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonatomethyl group attached to a phenyl ring, which is further connected to a tetradecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide typically involves the reaction of a phosphonatomethyl derivative with a phenyl compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and maximize the yield.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different oxidation states.
Applications De Recherche Scientifique
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide involves its interaction with molecular targets and pathways. The phosphonatomethyl group plays a crucial role in binding to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide can be compared with other similar compounds, such as:
Disodium phenyl phosphate: Known for its use in biochemical assays and as a substrate for phosphatases.
Disodium phenyl dibenzimidazole tetrasulfonate: Used as a UV absorber in personal care products.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other phosphonates.
Propriétés
Formule moléculaire |
C21H34NNa2O4P |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2 |
Clé InChI |
DGRFALMFDGBLCP-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


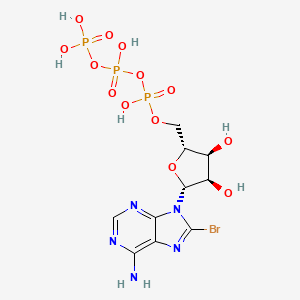
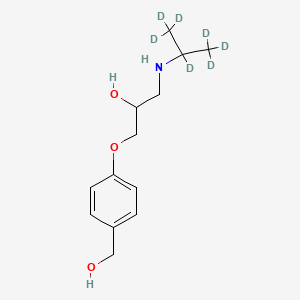
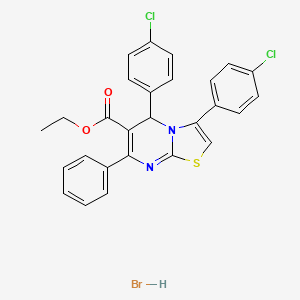
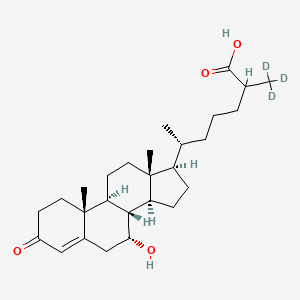
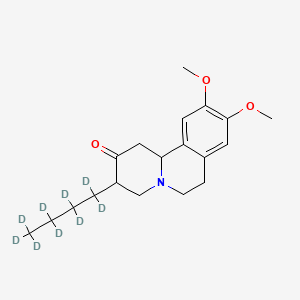
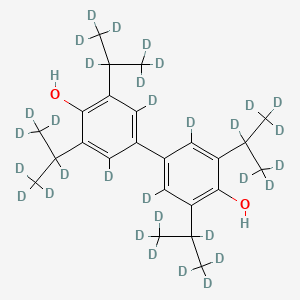
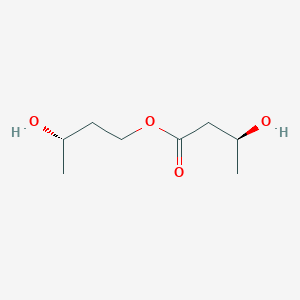
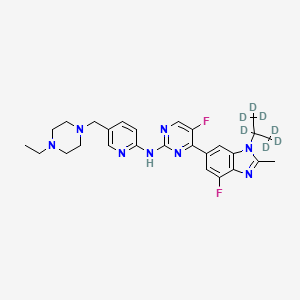
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)
